molecular formula C9H15N3 B070464 4-Isopropyl-N,N-dimethylpyrimidin-2-amine CAS No. 180283-89-0

4-Isopropyl-N,N-dimethylpyrimidin-2-amine

Cat. No. B070464
M. Wt: 165.24 g/mol
InChI Key: ZWNNPHVZQXVVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-N,N-dimethylpyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IDPN and is a pyrimidine derivative.

Mechanism Of Action

The mechanism of action of 4-Isopropyl-N,N-dimethylpyrimidin-2-amine is not fully understood. However, it has been suggested that this compound inhibits the activity of cytochrome P450 enzymes by binding to the heme group of the enzyme. This inhibition leads to a decrease in the metabolism of drugs and an increase in their bioavailability.

Biochemical And Physiological Effects

4-Isopropyl-N,N-dimethylpyrimidin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of cytochrome P450 enzymes. In vivo studies have shown that this compound has anxiolytic and sedative effects. It has also been shown to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Isopropyl-N,N-dimethylpyrimidin-2-amine in lab experiments include its high potency and selectivity for cytochrome P450 enzymes. However, the limitations include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 4-Isopropyl-N,N-dimethylpyrimidin-2-amine. One direction is to further explore its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on drug metabolism. Additionally, the potential use of this compound as a tool compound to study drug-drug interactions should be explored further. Finally, the potential toxicity of this compound should be studied in more detail to ensure its safe use in lab experiments.

Synthesis Methods

The synthesis of 4-Isopropyl-N,N-dimethylpyrimidin-2-amine can be achieved through various methods. One of the most common methods is the reaction of 2,4-dichloropyrimidine with isopropylamine and dimethylamine. Another method involves the reaction of 2,4-dichloropyrimidine with isopropylamine and N,N-dimethylformamide. The latter method is preferred as it provides a higher yield of the desired product.

Scientific Research Applications

4-Isopropyl-N,N-dimethylpyrimidin-2-amine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In biochemistry, 4-Isopropyl-N,N-dimethylpyrimidin-2-amine has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This inhibition can lead to drug-drug interactions and adverse effects. Therefore, this compound has been studied for its potential use as a tool compound to study drug metabolism and drug-drug interactions.
In pharmacology, 4-Isopropyl-N,N-dimethylpyrimidin-2-amine has been shown to have anxiolytic and sedative effects. It has also been studied for its potential use as a cognitive enhancer.

properties

CAS RN

180283-89-0

Product Name

4-Isopropyl-N,N-dimethylpyrimidin-2-amine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N,N-dimethyl-4-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-7(2)8-5-6-10-9(11-8)12(3)4/h5-7H,1-4H3

InChI Key

ZWNNPHVZQXVVBI-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=NC=C1)N(C)C

Canonical SMILES

CC(C)C1=NC(=NC=C1)N(C)C

synonyms

2-Pyrimidinamine,N,N-dimethyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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